molecular formula C11H11NOS B12889354 4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol CAS No. 91166-84-6

4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol

Cat. No.: B12889354
CAS No.: 91166-84-6
M. Wt: 205.28 g/mol
InChI Key: YLWCCPLHCHFZDO-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol is an organic compound with the molecular formula C11H11NOS It is a derivative of benzenethiol, featuring a methoxy group at the 4-position and a pyrrol-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzenethiol Derivative: The thiol group can be introduced through the reaction of a halogenated benzene derivative with thiourea, followed by hydrolysis.

Industrial Production Methods

Industrial production methods for 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and pyrrol-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to potential enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(1H-pyrrol-1-yl)benzenamine
  • 4-Methoxy-2-(1H-pyrrol-1-yl)benzaldehyde
  • 4-Methoxy-2-(1H-pyrrol-1-yl)benzonitrile

Uniqueness

4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs

Properties

CAS No.

91166-84-6

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4-methoxy-2-pyrrol-1-ylbenzenethiol

InChI

InChI=1S/C11H11NOS/c1-13-9-4-5-11(14)10(8-9)12-6-2-3-7-12/h2-8,14H,1H3

InChI Key

YLWCCPLHCHFZDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S)N2C=CC=C2

Origin of Product

United States

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